
2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, also known as MPTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. MPTI belongs to the class of indolin-6-ylacetamide derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is its potential applications in the treatment of various diseases. This compound has been shown to have a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for the research on 2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide. One of the most promising directions is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, researchers are studying the mechanism of action of this compound to gain a better understanding of its biological activities.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-5-2-3-6-19(18)29-14-21(25)23-16-9-8-15-10-11-24(17(15)13-16)22(26)20-7-4-12-28-20/h2-3,5-6,8-9,13,20H,4,7,10-12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHQGKHKOAAIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3205707.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3205713.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3205723.png)

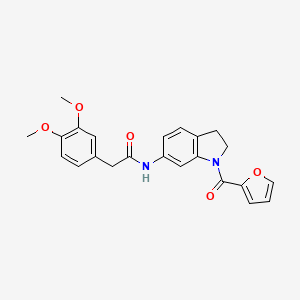

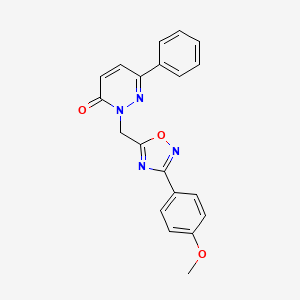
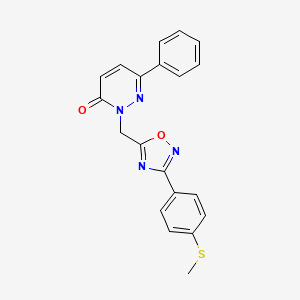

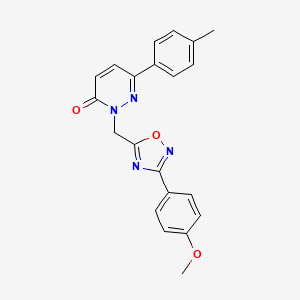
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B3205788.png)
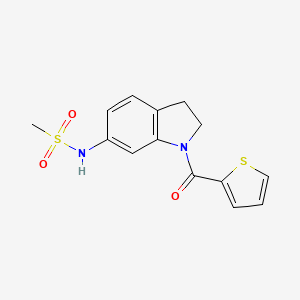
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)